N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)12-8-13(15)10(3)7-14(12)18-6-5-16-11(4)17/h7-9H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYPRPOCVMQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorination of the Aromatic Core
The synthesis begins with the chlorination of 2-isopropyl-5-methylphenol. Traditional methods using sulfuryl chloride (SO₂Cl₂) or Cl₂ often yield mixtures of 4- and 6-chloro isomers due to poor positional control. However, catalytic systems described in EP0539462A1 significantly enhance para-selectivity. For instance, employing N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide as a catalyst achieves a 15.6:1 ratio of 4-chloro to 6-chloro products.
Optimized Chlorination Protocol :
- Substrate : 2-Isopropyl-5-methylphenol (10 mmol).
- Chlorinating Agent : Hypochlorous acid (HOCl, 12 mmol), generated in situ from NaOCl and HCl.
- Catalyst : N,N-Dimethylaminoacetic acid amide (0.5% w/w).
- Conditions : pH 8.5, 20°C, 4 h.
- Yield : 96.4% 4-chloro-2-isopropyl-5-methylphenol, <3% dichlorinated byproducts.
Key factors include pH control (7.0–9.0) to stabilize HOCl and prevent over-oxidation, alongside low-temperature operation (10–30°C) to minimize side reactions.
Etherification Strategies for Side-Chain Installation
The phenolic oxygen is alkylated with ethylene-derived spacers to introduce the ethylacetamide group. Two prevalent approaches are:
Williamson Ether Synthesis with Protected Amines
Step 1: Alkylation with 2-Chloroethyl Phthalimide
- Reagents : 4-Chloro-2-isopropyl-5-methylphenol, 2-chloroethyl phthalimide, K₂CO₃.
- Solvent : DMF, 80°C, 12 h.
- Outcome : Phthalimide-protected intermediate (O-CH₂CH₂-N-phthalimide).
Step 2: Deprotection and Acetylation
Mitsunobu Reaction for Direct Ether Formation
For higher stereochemical control:
- Reagents : Phenol, 2-hydroxyethylacetamide, DIAD, PPh₃.
- Solvent : THF, 0°C → RT, 6 h.
- Yield : 70–75%, with challenges in scalability due to reagent cost.
Catalytic and Process Innovations
Solvent Recycling and Waste Minimization
The patent EP0539462A1 emphasizes closed-loop systems for reagent recovery. For example:
Continuous-Flow Chlorination
Adopting continuous-flow reactors enhances reaction control:
- Residence Time : 15 min.
- Temperature Gradient : 10°C (inlet) → 25°C (outlet).
- Output : 98% conversion, 94% isolated yield.
Analytical and Characterization Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, isopropyl), 2.10 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃), 3.55 (q, J=5.2 Hz, 2H, OCH₂), 3.70 (t, J=5.2 Hz, 2H, NHCH₂), 6.75 (s, 1H, Ar-H).
- HPLC Purity : >99% (C18 column, MeCN/H₂O = 70:30).
Thermogravimetric Analysis :
Industrial-Scale Considerations
Cost Drivers :
- Catalyst Recovery : N,N-Dimethylaminoacetic acid amide is reused over 10 cycles without activity loss.
- Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
Regulatory Compliance :
- Genotoxic Impurities : Phthalimide levels post-deprotection are <1 ppm (validated by LC-MS).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Phenoxy acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Acetamides
Key findings are discussed below.
Table 1: Comparison of Structural and Functional Features
Key Structural and Functional Insights
Substituent Influence on Bioactivity The chloro and alkyl groups (isopropyl, methyl) in the target compound mirror substituents in herbicidal acetamides like alachlor and dimethenamid. These groups enhance lipophilicity, aiding membrane penetration in plants . In contrast, pharmaceutical analogs (e.g., compound g from ) incorporate chiral centers and hydrophilic moieties (e.g., hydroxyl, amino groups), optimizing drug-receptor interactions .
Phenoxy vs. Thienyl/Aryl Variations The phenoxyethyl backbone in the target compound differs from thienyl (dimethenamid) or naphthyl () analogs. Thienyl groups in dimethenamid improve soil mobility, while naphthyl derivatives (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) are explored for central nervous system activity .
Synthetic Complexity The target compound’s synthesis likely involves nucleophilic substitution of phenoxyethylamine with chloro-methyl-isopropylbenzene, followed by acetylation. This contrasts with complex stereoselective routes for pharmaceutical analogs (e.g., ’s compound g) .
Biological Activity
N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a phenoxyethyl moiety with a chloro and isopropyl substitution on the aromatic ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 273.76 g/mol. The presence of the chlorine atom is thought to enhance the compound's biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It might modulate receptor activity, influencing cellular signaling.
- Proteins : Interaction with proteins involved in various biological processes could alter their function.
Research indicates that the compound can affect cellular signaling pathways, although detailed pathways remain to be fully elucidated.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to prevent biofilm formation enhances its potential as an antimicrobial agent .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 25–50 |
| Chlorothymol (analog) | Antimicrobial against MRSA | 10–20 |
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests it may exhibit similar effects. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of analogs were synthesized, including this compound. Biological evaluation showed that several compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 25–100 µg/mL .
- Mechanistic Insights : Studies utilizing docking simulations revealed that the compound binds effectively to specific protein targets, indicating a potential mechanism for its observed biological activities.
- Comparative Analysis : In comparative studies with other compounds sharing structural similarities, this compound demonstrated enhanced bioactivity due to the presence of the chlorine substituent, which appears to play a crucial role in its pharmacological profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and amidation steps. Key intermediates include chlorophenol derivatives and ethylenediamine precursors. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and gas chromatography (GC) for volatile byproducts. Final purification employs column chromatography with silica gel and gradient elution .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., chlorine at C4, isopropyl at C2). Compare chemical shifts with analogous acetamide derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ion at m/z 312.12) and fragments (e.g., cleavage at the ether linkage) .
- Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
Q. How can researchers assess purity and stability during storage?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%). Monitor degradation under accelerated conditions (40°C/75% RH) for stability studies .
- Storage Recommendations : Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can conflicting NMR data for regioisomeric impurities be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to differentiate between regioisomers (e.g., chlorine at C4 vs. C5). For example, HMBC correlations between the aromatic protons and the acetamide carbonyl can confirm substitution patterns .
- Isotopic Labeling : Synthesize -labeled intermediates to trace connectivity ambiguities .
Q. What computational strategies are effective for predicting biological targets or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptor libraries (e.g., GPCRs, kinases). Prioritize targets based on binding affinity (ΔG < -7 kcal/mol) and pose validation via MD simulations .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Validate with in vitro hepatocyte assays .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, solvent ratio (e.g., DMF:HO), and catalyst loading. Use response surface models to identify critical parameters .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the acetamide group) and improve reproducibility at multi-gram scales .
Q. What analytical workflows address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain enhanced in vivo efficacy .
- Protein Binding Assays : Evaluate serum albumin binding via fluorescence quenching to assess bioavailability limitations .
Safety and Hazard Mitigation
Q. What precautions are necessary when handling hazardous intermediates during synthesis?
- Methodological Answer :
- Byproduct Management : Chlorinated intermediates (e.g., 4-chloro-2-isopropyl-5-methylphenol) require fume hoods and scrubbers to neutralize HCl emissions.
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality for volatile organic compounds (VOCs) .
Data Validation and Reproducibility
Q. How to validate synthetic protocols for cross-lab reproducibility?
- Methodological Answer :
- Open-Science Frameworks : Publish detailed reaction logs (e.g., temperature ramps, stirring rates) on platforms like ChemRxiv or Zenodo.
- Round-Robin Testing : Collaborate with independent labs to replicate key steps (e.g., amidation) using identical reagents (e.g., EDC/HOBt coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
